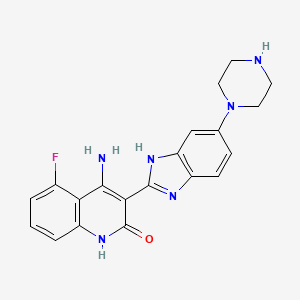
N-Desmethyl Dovitinib
Overview
Description
N-Desmethyl Dovitinib is a derivative of Dovitinib, a multi-targeted tyrosine kinase inhibitor. It has gained significant attention in the field of drug development due to its potential therapeutic effects, particularly in cancer treatment. The compound is known for its ability to inhibit checkpoint kinase 1, making it a valuable candidate for combination therapy in oncology .
Mechanism of Action
Target of Action
N-Desmethyl Dovitinib, like its parent compound Dovitinib, is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . The primary targets of this compound include vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGF) . These receptors play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. Unlike many kinase inhibitors that only target VEGF, this compound inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This multi-targeted approach results in a broader spectrum of action against various cancers, including acute myeloid leukemia (AML) and multiple myeloma .
Biochemical Pathways
The inhibition of VEGF, FGF, and PDGF receptors by this compound affects several key biochemical pathways involved in tumor growth and angiogenesis . By blocking these receptors, this compound disrupts the signaling pathways that promote cell proliferation and angiogenesis, thereby inhibiting tumor growth .
Pharmacokinetics
The majority of the administered dose is recovered in feces, suggesting high oral absorption . Dovitinib is eliminated predominantly via oxidative metabolism . These properties likely influence the bioavailability and pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the inhibition of tumor growth and angiogenesis . By inhibiting the activity of VEGF, FGF, and PDGF receptors, this compound disrupts the signaling pathways that promote cell proliferation and angiogenesis, leading to the inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
N-Desmethyl Dovitinib interacts with multiple enzymes, proteins, and other biomolecules. It is known to inhibit multiple kinases associated with different cancers, including acute myeloid leukemia (AML) and multiple myeloma . The nature of these interactions involves the inhibition of the enzymatic activity of these kinases, thereby disrupting the biochemical reactions they catalyze .
Cellular Effects
This compound has shown significant antitumor activity in various cell lines. It has been reported to suppress cell proliferation and induce apoptosis in colorectal cancer cells . In hepatocellular carcinoma cells, it has been shown to induce apoptosis and overcome resistance to other treatments .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of multiple RTKs, leading to disruption of the signaling pathways these kinases are involved in . This includes the inhibition of fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors .
Temporal Effects in Laboratory Settings
Over time, this compound has shown consistent antitumor activity in laboratory settings. It has been observed to maintain its stability and effectiveness over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage. For instance, in a study involving osteosarcoma models, treatment with Dovitinib increased the median survival time by 50% compared to control animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is predominantly eliminated via oxidative metabolism, with primary biotransformations including hydroxylation on the fluorobenzyl ring and N-oxidation and carbon oxidation on the methylpiperazine moiety .
Transport and Distribution
This compound is well absorbed and extensively distributed within cells and tissues. It has a high apparent volume of distribution, indicating that it distributes extensively to tissues .
Preparation Methods
The synthesis of N-Desmethyl Dovitinib involves several steps, starting from the parent compound, Dovitinib. The preparation typically includes the following steps:
Dealkylation: The removal of a methyl group from Dovitinib to produce this compound.
Purification: The product is purified using chromatographic techniques to ensure high purity.
Characterization: The final compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-Desmethyl Dovitinib undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Desmethyl Dovitinib has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tyrosine kinase inhibitors.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: this compound is investigated for its therapeutic potential in treating various cancers, including breast cancer and renal cell carcinoma.
Industry: It is used in the development of new cancer therapies and in combination with other drugs to enhance therapeutic efficacy.
Comparison with Similar Compounds
N-Desmethyl Dovitinib is unique due to its specific inhibition of checkpoint kinase 1 and its potential for combination therapy in cancer treatment. Similar compounds include:
Dovitinib: The parent compound, which also inhibits multiple tyrosine kinases but has a broader target profile.
Lenvatinib: Another tyrosine kinase inhibitor used in cancer treatment, but with different target specificity.
Sorafenib: A kinase inhibitor used in hepatocellular carcinoma, with a different mechanism of action compared to this compound.
This compound stands out due to its specific molecular targets and its potential for use in combination therapies, making it a valuable compound in the field of oncology research.
Properties
IUPAC Name |
4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUNJGIEUWMQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747550 | |
| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668432-44-8 | |
| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desmethyldovitinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ3QQH95R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



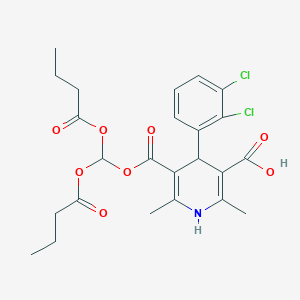
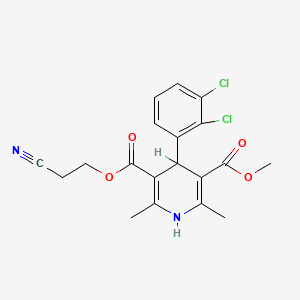

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)
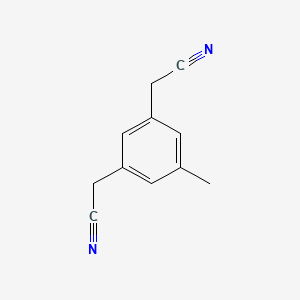
![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
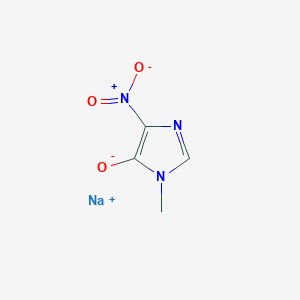
![5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester](/img/structure/B601023.png)
